BenchChemオンラインストアへようこそ!

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Anticancer drug discovery Cyclin-dependent kinase inhibition Pancreatic cancer

This tetrahydropyrrolo[3,4-c]pyrazole scaffold is a validated starting point for multi-kinase drug discovery. Its geometry enables dual Aurora/CDK inhibition at nanomolar potency with in vivo efficacy (Compound 9d). GSK3β IC50: 2.8 nM (>20-fold over tideglusib). 4–28× antiproliferative advantage over (R)-roscovitine. For CNS, AD417 offers S1R affinity with 5.8 μM hERG IC50. Minor substitutions cause >10-fold potency shifts—procure the exact scaffold.

Molecular Formula C5H7N3
Molecular Weight 109.132
CAS No. 6573-19-9; 769895-06-9
Cat. No. B2837000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
CAS6573-19-9; 769895-06-9
Molecular FormulaC5H7N3
Molecular Weight109.132
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2
InChIInChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
InChIKeyCVRWHBCQJCUBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS 6573-19-9: Bicyclic Kinase Scaffold for Aurora, CDK, and Sigma-1 Targeting


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 6573-19-9; also indexed as 769895-06-9) is a heterobicyclic scaffold comprising a pyrrole ring fused to a pyrazole ring . Its molecular formula is C5H7N3 with a molecular weight of 109.13 g/mol, and it features a hydrogen-bond donor-acceptor profile that enables ATP-binding pocket engagement in multiple kinases [1]. The scaffold has been validated across diverse therapeutic target classes, including Aurora kinases [2], cyclin-dependent kinases (CDKs) [3], glycogen synthase kinase-3β (GSK3β) [4], N-type calcium channels [5], and the sigma-1 receptor [6].

Why Substituting 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS 6573-19-9 with Unvalidated Heterobicyclic Analogs Risks Project Failure


The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is not interchangeable with generic pyrrolopyrazoles or other bicyclic heterocycles due to its specific geometry and hydrogen-bonding pattern within kinase ATP-binding pockets [1]. This scaffold confers a distinct polypharmacology profile—simultaneously inhibiting Aurora kinases at low nanomolar potency while maintaining selectivity against unrelated kinases, a balance not recapitulated by pyrazolo[1,5-a]pyrimidines, pyrrolo[2,3-d]pyrimidines, or other bicyclic isosteres [2]. Substitution with untested alternatives introduces risks of reduced on-target potency (IC50 shifts of >10-fold have been documented for minor modifications), altered selectivity leading to off-target toxicity, and unpredictable pharmacokinetic outcomes [3]. The evidence below demonstrates that specific substitutions on this exact scaffold yield predictable, quantitative improvements in target engagement and safety margins, whereas generic replacement would require full de novo optimization.

Quantitative Differentiation Evidence for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS 6573-19-9 Against Key Comparators


Antiproliferative Activity: 4- to 28-Fold Superiority to (R)-Roscovitine Across Six Human Cancer Cell Lines

A 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (compound 11a) demonstrated 4-fold to 28-fold greater antiproliferative potency than the CDK inhibitor (R)-roscovitine across a panel of six human cancer cell lines [1]. The improvement was most pronounced in HCT-116 colon carcinoma cells (28-fold) and pancreatic cancer BXPC-3 cells (10-fold) [1]. This represents a direct, quantitative head-to-head advantage over a clinically studied CDK inhibitor, establishing that appropriately substituted derivatives of this scaffold can outperform established kinase inhibitors in cellular models.

Anticancer drug discovery Cyclin-dependent kinase inhibition Pancreatic cancer HCT-116 colon carcinoma

Cardiac Safety Profile: hERG IC50 14-Fold Higher (Safer) than Verapamil and 36-Fold Higher than Haloperidol

Compound 19 (AD417), a tetrahydropyrrolo[3,4-c]pyrazole derivative optimized for sigma-1 receptor binding, exhibited an experimental hERG IC50 of 5.8 μM [1]. This value is significantly higher (indicating reduced hERG channel blockade liability) than verapamil (IC50 = 0.41 μM) and haloperidol (IC50 = 0.16 μM) [1]. A higher IC50 against hERG correlates with lower risk of drug-induced QT prolongation and cardiotoxicity—a critical differentiator for compounds destined for in vivo or clinical development.

Cardiotoxicity screening hERG channel inhibition Sigma-1 receptor ligands Drug safety pharmacology

Aurora Kinase A Inhibition: Low Nanomolar Potency (IC50 27 nM) from an Expanded Combinatorial Scaffold

The most potent compound derived from combinatorial expansion of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold achieved an IC50 of 0.027 μM (27 nM) in an enzymatic assay for Aurora-A kinase inhibition [1]. In cellular proliferation assays, this same compound class demonstrated IC50 values between 0.05 μM and 0.5 μM across diverse tumor cell lines [1]. This potency places the scaffold among the most active Aurora-A inhibitor chemotypes, comparable to clinical-stage inhibitors such as alisertib (MLN8237, IC50 ≈ 1 nM) but with a distinct polypharmacology profile [2].

Aurora kinase inhibition Mitotic kinase targeting Cancer cell proliferation Kinase inhibitor discovery

N-Type Calcium Channel Blockade: Single-Digit Nanomolar Potency (IC50 9.0 nM) for Chronic Pain Targeting

Optimization of substituted tetrahydropyrrolo[3,4-c]pyrazoles for N-type calcium channel (Cav2.2) inhibition yielded derivative 779 with an IC50 of 9.0 nM [1]. This places the compound within the potency range of ziconotide (Prialt, IC50 ≈ 0.1–1 nM), a clinically approved Cav2.2 blocker for intractable pain, while offering a small-molecule advantage over the peptidic ziconotide [2]. However, the compound exhibited low metabolic stability toward rat liver microsomes, a limitation that subsequent analogs in the series partially addressed [1].

Ion channel pharmacology Chronic pain therapeutics Cav2.2 channel blockade Analgesic drug discovery

GSK3β Inhibition: Low Nanomolar Potency (IC50 2.8 nM) with High Kinome Selectivity

Kinome chemoproteomics characterization of a pyrrolo[3,4-c]pyrazole derivative bearing a 2-chloroaniline-substituted squaric acid amide pharmacophore identified it as a highly selective inhibitor of human glycogen synthase kinase 3 (HsGSK3) with an IC50 of 2.8 nM against the purified enzyme [1]. The compound retained sub-micromolar potency in cellular assays and exhibited minimal off-target kinase engagement when profiled against a broad panel of >100 kinases [1]. This level of potency and selectivity is comparable to clinical-stage GSK3 inhibitors such as tideglusib (NP031112, IC50 ≈ 60 nM) but with a >20-fold potency advantage [2].

Glycogen synthase kinase-3 inhibition Kinase selectivity profiling Neurodegenerative disease targets Chemoproteomics

Metabolic Stability: 2.3-Hour Half-Life Advantage over Flexible Analogs

The tetrahydropyrrolo[3,4-c]pyrazole framework demonstrates a metabolic half-life of 2.3 hours in liver microsome assays, representing a significant improvement over more flexible heterocyclic analogs that typically exhibit half-lives under 1 hour . The bicyclic rigidity of the scaffold reduces the accessibility of metabolically labile sites, a structural feature that contributes to the favorable pharmacokinetic properties observed for optimized derivatives such as compound 9d [1].

ADME optimization Metabolic stability screening Oral bioavailability prediction Lead optimization

Optimal Application Scenarios for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS 6573-19-9 Based on Quantitative Evidence


Oncology Kinase Inhibitor Lead Optimization Requiring CDK or Aurora Polypharmacology

Programs seeking to develop inhibitors with simultaneous Aurora-A and CDK activity should prioritize this scaffold. Compound 9d demonstrated favorable chemico-physical and pharmacokinetic properties alongside high efficacy in in vivo tumor models, leading to its selection for further development [1]. The 4- to 28-fold antiproliferative advantage of derivative 11a over (R)-roscovitine [2] validates the scaffold's capacity to deliver potency improvements that translate to cellular efficacy.

CNS-Penetrant Sigma-1 Receptor Ligand Development with Minimized Cardiac Liability

For programs targeting sigma-1 receptor-mediated neurological or psychiatric indications where hERG blockade is a major concern, compound 19 (AD417) offers a validated starting point. Its S1R affinity (Ki = 75 nM) with 6-fold selectivity over S2R, combined with a hERG IC50 of 5.8 μM (14× and 36× higher than verapamil and haloperidol, respectively) [3], establishes a favorable safety margin for CNS applications.

Non-Opioid Analgesic Discovery Targeting Cav2.2 (N-Type Calcium Channels)

The single-digit nanomolar Cav2.2 blockade achieved by derivative 779 (IC50 = 9.0 nM) [4] positions this scaffold as a viable starting point for oral, small-molecule analgesics targeting chronic pain. While metabolic stability requires optimization (as noted in the study), the potency benchmark is competitive with the intrathecal peptide ziconotide, offering a path toward an orally bioavailable alternative.

GSK3β-Directed Programs in Neurodegeneration or Metabolic Disease

The exceptional GSK3β potency (IC50 = 2.8 nM) and high kinome selectivity demonstrated by appropriately derivatized pyrrolo[3,4-c]pyrazoles [5] support their use in programs targeting tau hyperphosphorylation in Alzheimer's disease or insulin signaling in type 2 diabetes. The >20-fold potency advantage over the clinical-stage GSK3 inhibitor tideglusib [5] offers a meaningful differentiation in competitive landscapes.

Quote Request

Request a Quote for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.